2-Isopropyl-3-methyl-5-nitro-1H-indole
Description
Significance of the Indole (B1671886) Heterocyclic System in Chemical Research
The indole nucleus, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. numberanalytics.comchemijournal.com Its significance stems from its prevalence in a vast number of natural products, including the essential amino acid tryptophan, alkaloids, and hormones. numberanalytics.comimpactfactor.org This natural abundance has made the indole scaffold a "privileged structure" in medicinal chemistry, serving as a foundational template for the design and synthesis of new chemical entities (NCEs) with a wide array of therapeutic applications. ijpsr.comnih.gov Researchers have extensively explored indole derivatives for their potential as antiviral, anti-inflammatory, anticancer, and antimicrobial agents. impactfactor.orgresearchgate.net The versatility of the indole ring allows for functionalization at multiple positions, enabling the creation of diverse molecular libraries for drug discovery and development. numberanalytics.combiosynth.com
Structural Features and Core Reactivity of the Indole Nucleus
The structure of indole (C₈H₇N) is a planar, aromatic system. The fusion of the electron-rich pyrrole ring with the benzene ring results in a molecule with a significant dipole moment and a high degree of reactivity, particularly towards electrophiles. numberanalytics.comimpactfactor.org The C3 position of the pyrrole ring is the most common site for electrophilic substitution due to its high π-electron density. impactfactor.org The nitrogen atom in the pyrrole ring imparts a weakly basic character to the molecule. impactfactor.org The NH group is also relatively acidic and can be deprotonated by strong bases. impactfactor.org This dual reactivity allows for a wide range of chemical transformations, making indole a versatile building block in organic synthesis. researchgate.netgoettingen-research-online.de Classic reactions such as the Fischer indole synthesis, Vilsmeier-Haack reaction, and Friedel-Crafts acylation are fundamental methods for constructing and modifying the indole core. numberanalytics.comnih.gov
Overview of Substituted Indoles in Academic Investigations
Substituted indoles are a broad class of compounds where one or more hydrogen atoms on the indole nucleus have been replaced by other functional groups. These substitutions can dramatically alter the molecule's physical, chemical, and biological properties. Academic research has extensively focused on synthesizing and evaluating substituted indoles for various applications. chemijournal.com For instance, substitutions on the benzene ring (positions 4, 5, 6, and 7) and the pyrrole ring (positions 1, 2, and 3) can modulate the electronic properties and steric profile of the molecule. nih.govnih.gov This has led to the development of indole derivatives with tailored activities, including potent antioxidant and antimicrobial agents. nih.govnih.gov The strategic placement of substituents is a key focus in medicinal chemistry to optimize the interaction of indole-based compounds with biological targets like enzymes and receptors. nih.govnih.gov
Positioning of 2-Isopropyl-3-methyl-5-nitro-1H-indole within Substituted Indole Research
This compound is a specific example of a polysubstituted indole. Its structure features:
An isopropyl group at the C2 position.
A methyl group at the C3 position.
A nitro group at the C5 position of the benzene ring.
The presence of alkyl groups at both the C2 and C3 positions sterically hinders the pyrrole ring, which can influence its reactivity. The electron-withdrawing nitro group at the C5 position significantly modifies the electronic character of the benzene portion of the molecule. The synthesis and study of such specifically substituted indoles are often part of broader research programs. These programs may aim to understand structure-activity relationships, develop novel synthetic methodologies, or create specific molecular probes for biological systems. researchgate.netnih.gov The investigation of compounds like this compound contributes to the fundamental knowledge base of how different substitution patterns affect the properties and potential applications of the indole scaffold.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-5-nitro-2-propan-2-yl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7(2)12-8(3)10-6-9(14(15)16)4-5-11(10)13-12/h4-7,13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBFEAHEHJEAQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Characterization of 2 Isopropyl 3 Methyl 5 Nitro 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. The predicted chemical shifts for 2-isopropyl-3-methyl-5-nitro-1H-indole are based on data from analogues such as 3-methyl-5-nitro-1H-indole rsc.org and 2,3-dimethyl-1H-indole rsc.org. The electron-withdrawing nature of the nitro group at the C5 position significantly influences the chemical shifts of the aromatic protons and carbons.
The ¹H NMR spectrum is expected to show distinct signals for the N-H proton, the aromatic protons on the benzene (B151609) ring, and the protons of the isopropyl and methyl substituents.
Aromatic Protons: The strong electron-withdrawing nitro group at C5 will significantly deshield the protons on the benzene moiety. The proton at C4 is expected to be the most downfield of the aromatic protons, appearing as a doublet due to coupling with the C6 proton. The C6 proton will likely appear as a doublet of doublets, and the C7 proton as a doublet.
Alkyl Protons: The isopropyl group will present as a septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃). The methyl group at C3 will appear as a singlet.
Indole (B1671886) N-H Proton: The N-H proton of the indole ring is expected to be a broad singlet at a downfield chemical shift, a characteristic feature of indole derivatives.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-H | ~8.5-9.0 | br s |
| H4 | ~8.6 | d |
| H6 | ~8.1 | dd |
| H7 | ~7.4 | d |
| Isopropyl-CH | ~3.2-3.4 | sept |
| Isopropyl-CH₃ | ~1.4 | d |
| C3-CH₃ | ~2.4 | s |
Predicted values are based on analysis of similar compounds and general spectroscopic principles. d=doublet, dd=doublet of doublets, sept=septet, br s=broad singlet.
The ¹³C NMR spectrum will provide detailed information about the carbon framework of the molecule. The presence of the nitro group and the alkyl substituents will cause predictable shifts in the carbon resonances of the indole skeleton.
Indole Skeleton: The carbon atom attached to the nitro group (C5) will be significantly deshielded. The other carbons of the benzene ring (C4, C6, C7, C7a, C3a) will also show shifts consistent with the substituent effects. The C2 and C3 carbons are part of the pyrrole (B145914) ring and their shifts will be influenced by the attached alkyl groups.
Alkyl Substituents: The carbons of the isopropyl and methyl groups will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~140-142 |
| C3 | ~114-116 |
| C3a | ~128 |
| C4 | ~117-118 |
| C5 | ~141-143 |
| C6 | ~116-117 |
| C7 | ~111 |
| C7a | ~139 |
| Isopropyl-CH | ~28-30 |
| Isopropyl-CH₃ | ~22-24 |
| C3-CH₃ | ~9-10 |
Predicted values are based on analysis of similar compounds like 3-methyl-5-nitro-1H-indole and general spectroscopic principles. rsc.org
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This would be instrumental in confirming the connectivity of the aromatic protons (H4, H6, H7) and the coupling between the isopropyl methine and methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.
Vibrational Spectroscopy (Infrared, IR)
The IR spectrum provides information about the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by the strong absorptions of the nitro group, along with characteristic bands for the indole ring and alkyl substituents.
The nitro group (NO₂) is one of the most readily identifiable functional groups in IR spectroscopy due to its strong and distinct stretching vibrations.
Asymmetric Stretch: A strong absorption band is predicted in the range of 1550-1475 cm⁻¹. The conjugation with the aromatic indole ring typically shifts this band to a slightly lower wavenumber compared to aliphatic nitro compounds. orgchemboulder.comspectroscopyonline.com
Symmetric Stretch: Another strong band is expected between 1360-1290 cm⁻¹. orgchemboulder.comspectroscopyonline.com
The presence of these two intense bands is a clear indicator of the nitro functionality.
The IR spectrum will also display vibrations corresponding to the indole nucleus and the attached isopropyl and methyl groups.
N-H Stretch: A moderate to sharp band around 3400 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring. researchgate.net
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropyl and methyl groups will appear just below 3000 cm⁻¹. libretexts.org
C=C Stretches: Aromatic C=C stretching vibrations within the indole ring typically result in several bands of variable intensity in the 1600-1450 cm⁻¹ region. orgchemboulder.com
C-H Bends: Out-of-plane (oop) C-H bending vibrations for the substituted benzene ring can provide information about the substitution pattern and are expected in the 900-675 cm⁻¹ region. orgchemboulder.com
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Indole N-H | Stretch | ~3400 | Medium, Sharp |
| Aromatic C-H | Stretch | ~3100-3000 | Medium |
| Aliphatic C-H | Stretch | ~2980-2850 | Medium-Strong |
| Nitro N-O | Asymmetric Stretch | ~1530 | Strong |
| Aromatic C=C | Stretch | ~1600, ~1500 | Medium |
| Nitro N-O | Symmetric Stretch | ~1350 | Strong |
Predicted values are based on general IR correlation charts and data from analogous compounds. orgchemboulder.comresearchgate.netlibretexts.orgorgchemboulder.com
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, enabling the unambiguous determination of its elemental formula. For this compound, with a nominal mass of 218, HRMS is crucial to distinguish it from other isomers or compounds with the same nominal mass.
While specific HRMS data for this compound is not available in the reviewed literature, a theoretical calculation of its expected exact mass can be performed. This value serves as a benchmark for experimental verification.
Table 1: Theoretical High-Resolution Mass Data for this compound
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₁₂H₁₅N₂O₂⁺ | 219.1128 |
| [M+Na]⁺ | C₁₂H₁₄N₂O₂Na⁺ | 241.0947 |
| [M]⁺˙ | C₁₂H₁₄N₂O₂⁺˙ | 218.1050 |
This data is theoretical and awaits experimental confirmation.
In Electron Ionization Mass Spectrometry (EI-MS), typically coupled with Gas Chromatography (GC), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a molecular fingerprint that provides significant structural information. For substituted indoles, fragmentation often involves characteristic losses of substituents and cleavages of the indole ring system.
Although a specific experimental mass spectrum for this compound was not found, general fragmentation patterns for related nitroindole structures can be extrapolated. tsijournals.com Aromatic nitro compounds often exhibit characteristic losses of NO₂ (46 Da) and NO (30 Da). scirp.org The fragmentation of the indole core itself can lead to a variety of smaller, stable ions.
Table 2: Predicted Major Fragmentation Pathways for this compound in EI-MS
| Proposed Fragment Ion | Proposed Loss from Molecular Ion (m/z 218) | m/z of Fragment | Notes |
| [M - CH₃]⁺ | Loss of a methyl radical | 203 | Likely from the isopropyl group or the 3-methyl group. |
| [M - NO₂]⁺ | Loss of a nitro group | 172 | A common fragmentation for nitroaromatic compounds. |
| [M - C₃H₇]⁺ | Loss of an isopropyl radical | 175 | Cleavage of the substituent at the 2-position. |
These fragmentation patterns are predictive and based on the general behavior of similar chemical structures.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule. The indole ring system, along with the nitro group, constitutes the primary chromophore in this compound.
Specific UV-Vis spectral data for this compound is not publicly available. However, the spectra of related 5-nitroindole (B16589) derivatives generally show strong absorption bands in the UV region, attributable to π-π* transitions within the aromatic system, with the nitro group causing a bathochromic (red) shift.
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Solvent | Expected λmax (nm) Range | Electronic Transition |
| Methanol or Ethanol (B145695) | 220-250 nm | π → π* (Indole Ring) |
| Methanol or Ethanol | 300-350 nm | π → π* (Nitroaromatic System) |
This data is an estimation based on the known spectroscopic behavior of similar 5-nitroindole compounds.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation.
A crystal structure for this compound has not been reported in the surveyed scientific literature. However, studies on other substituted nitroindoles reveal common structural features. For instance, the crystal structure of 1-[2-(5-nitro-1H-indol-2-yl)phenyl]methylpyridinium chloride showed the planarity of the indole ring system. nih.gov
Should a single crystal of this compound be successfully grown and analyzed, it would be expected to crystallize in a common space group, and the analysis would yield precise atomic coordinates and cell parameters.
Table 4: Hypothetical Crystallographic Data Parameters for this compound
| Parameter | Anticipated Data |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Z (Molecules per unit cell) | e.g., 4 or 8 |
| Calculated Density (Dx) | g/cm³ |
This table represents the type of data that would be obtained from an X-ray crystallographic analysis and is not based on experimental results.
Electrophilic Aromatic Substitution on Nitroindoles
Influence of Nitro and Alkyl Substituents on Ring Activation/Deactivation
The reactivity of the indole ring system is significantly influenced by its substituents. The indole nucleus itself is electron-rich and highly reactive towards electrophiles, approximately 10¹³ times more so than benzene. pearson.comyoutube.com The preferred site for electrophilic attack is the C-3 position of the pyrrole ring. youtube.combhu.ac.in
In this compound, the substituents play competing roles. The nitro group (-NO₂) at position 5 is a strong electron-withdrawing group, which deactivates the aromatic system towards electrophilic attack. numberanalytics.comacs.org This deactivation is particularly pronounced at the ortho and para positions relative to the nitro group. acs.org
Regioselectivity of Reactions at C-2, C-3, and the Benzenoid Ring
The directing effects of the substituents determine the position of electrophilic attack. In an unsubstituted indole, electrophilic substitution occurs preferentially at C-3. stackexchange.comechemi.comyoutube.com However, in the title compound, the C-3 position is blocked by a methyl group.
With C-3 occupied, other positions must be considered. The electron-rich pyrrolic ring is generally more reactive than the benzenoid ring. bhu.ac.in However, the C-2 position is sterically hindered by the isopropyl group. In cases where the C-3 position is occupied, electrophilic attack can be directed to the benzenoid ring. youtube.com
The nitro group at C-5 deactivates the entire ring, but its effect is strongest at the C-4 and C-6 positions (ortho to the nitro group). When electrophilic substitution is performed under strongly acidic conditions that protonate C-3, C-5 becomes the most common site of attack. youtube.com For this compound, electrophilic attack on the benzenoid ring would most likely occur at C-7, which is meta to the deactivating nitro group and thus least deactivated.
Reactivity of the Nitro Group at Position 5
The nitro group is a versatile functional group that can be chemically transformed to introduce further functionality.
Reductive Transformations of the Nitro Group
A key reaction of aromatic nitro compounds is their reduction to the corresponding amino group. numberanalytics.commasterorganicchemistry.comnumberanalytics.com This transformation is synthetically valuable as it changes an electron-withdrawing group into a strongly electron-donating one, fundamentally altering the molecule's electronic properties. This reduction can be accomplished through various methods, including catalytic hydrogenation or the use of metals in acid. masterorganicchemistry.com
Common conditions for this transformation include:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C), Raney nickel, or platinum with hydrogen gas is a widely used method. masterorganicchemistry.comcommonorganicchemistry.com
Metal/Acid Reduction: Metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are also effective. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl₂) and sodium dithionite (B78146) (Na₂S₂O₄) are also mild options for this reduction. commonorganicchemistry.com
The choice of reagent can be important to avoid unwanted side reactions with other functional groups present in the molecule. commonorganicchemistry.com For instance, lithium aluminum hydride (LiAlH₄) reduces aliphatic nitro compounds to amines but tends to form azo products with aromatic nitro compounds. commonorganicchemistry.com The reduction process is believed to proceed through nitroso and hydroxylamine (B1172632) intermediates. numberanalytics.com
Table 1: Selected Reagents for the Reduction of Aromatic Nitro Compounds
| Reagent/System | Typical Conditions | Product | Notes |
| H₂ / Pd/C | Hydrogen gas, solvent (e.g., ethanol) | Amine | Common and efficient, but can reduce other functional groups. commonorganicchemistry.com |
| H₂ / Raney Ni | Hydrogen gas, solvent | Amine | Often used when trying to avoid dehalogenation. commonorganicchemistry.com |
| Fe / HCl or AcOH | Acidic conditions | Amine | A classic and mild method. masterorganicchemistry.comcommonorganicchemistry.com |
| SnCl₂ | Acidic or alcoholic solvent | Amine | Mild conditions, good for sensitive substrates. commonorganicchemistry.com |
| Na₂S₂O₄ | Aqueous solution | Amine | Can sometimes offer selectivity between multiple nitro groups. commonorganicchemistry.com |
Reactions Involving the Nitro Group for Further Functionalization
The nitro group itself can serve as a leaving group in certain reactions or be a precursor for other functionalities. nih.govuni-rostock.de While direct nucleophilic substitution on the nitro-substituted ring is possible, it often requires harsh conditions. youtube.com
A more common strategy involves the 5-aminoindole (B14826) derivative obtained from the reduction of the nitro group. This amino group can be converted into a diazonium salt using nitrous acid (NaNO₂/acid). This diazonium salt is a highly versatile intermediate that can then be subjected to a variety of substitution reactions (e.g., Sandmeyer reactions) to introduce a wide range of functional groups, including halogens, cyano, and hydroxyl groups, onto the C-5 position of the indole ring.
Reactivity of the Isopropyl and Methyl Substituents
The alkyl groups at C-2 and C-3 are generally unreactive towards many reagents. Their primary influence is electronic (donating electron density) and steric (hindering attack at adjacent positions). mdpi.com
While typically robust, these alkyl groups are not completely inert. The C-H bonds adjacent to the aromatic ring (benzylic-type positions) can be susceptible to oxidation or radical reactions under more forceful conditions. For example, side-chain oxidation can occur with strong oxidizing agents, although this can sometimes lead to over-oxidation or degradation of the indole ring itself. youtube.com However, direct, selective functionalization of the isopropyl and methyl groups without affecting the indole core is challenging and not a commonly employed synthetic route. Studies on the hydrodenitrogenation of methyl-indoles have shown that the methyl group can influence reactivity by increasing steric hindrance during interactions with a catalyst surface. mdpi.com
Reactions Involving the Alkyl Groups (e.g., Oxidation, Halogenation)
The chemical reactivity of the isopropyl and methyl groups attached to the indole core of this compound is influenced by their positions on the heterocyclic ring.
Oxidation: The oxidation of alkyl groups attached to aromatic rings, such as the indole system, typically requires the presence of at least one benzylic hydrogen. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkyl side chains on aromatic compounds to carboxylic acids. youtube.comyoutube.com For this compound, the methyl group at the C3 position and the isopropyl group at the C2 position both possess benzylic hydrogens. Therefore, under harsh oxidative conditions, the methyl group could potentially be oxidized to a carboxylic acid. The isopropyl group could also undergo oxidation, potentially leading to a ketone or carboxylic acid after cleavage. Studies on other alkyl-substituted indoles have shown that oxidation can be selective, targeting either the alkyl group or the indole nucleus depending on the reagents and conditions. nih.gov For instance, copper-catalyzed oxidation of C2,C3-dialkyl-substituted indoles can lead to selective C-H oxygenation at the C2 position. nih.gov
Halogenation: Side-chain halogenation of alkyl groups on aromatic rings typically proceeds via a free-radical mechanism, often initiated by UV light or a radical initiator in the presence of a halogen source like N-bromosuccinimide (NBS). orgoreview.comlibretexts.org The stability of the resulting benzylic radical is a key factor in this reaction. libretexts.org The C-H bonds at the benzylic positions of the isopropyl and methyl groups on this compound are weakened due to the stability of the potential radical intermediates. Consequently, reaction with NBS in the presence of a radical initiator would likely lead to the substitution of a benzylic hydrogen with a bromine atom. For the isopropyl group, this would result in a tertiary bromide, while the methyl group would yield a primary bromide. This method allows for the introduction of a functional handle on the alkyl side chains for further synthetic transformations. orgoreview.com
Acid-Base Properties and Tautomerism of the Indole NH
The acid-base properties of this compound are significantly influenced by the strongly electron-withdrawing nitro group at the C5 position. This group decreases the electron density of the entire ring system, including the nitrogen atom of the pyrrole ring. As a result, the N-H proton is more acidic compared to that of unsubstituted indole. For comparison, 5-nitroindole has a reported pKa value, indicating its increased acidity. nih.govguidechem.com This enhanced acidity facilitates deprotonation in the presence of a base to form the corresponding indolate anion.
Tautomerism is another important aspect of its chemistry. The primary tautomeric equilibrium involves the N-H proton. Additionally, the presence of the nitro group introduces the possibility of nitro-aci tautomerism under basic conditions. The nitro form is in equilibrium with the aci-nitro (nitronate) form. This tautomerism is crucial for understanding the molecule's reactivity, as the nitronate form is a key intermediate in certain reactions, such as condensations and cycloadditions. nih.gov For example, in reactions with nitroalkenes, the indole derivative can act as a nucleophile, and the subsequent chemistry often involves the tautomeric nitronate species. nih.gov
Rearrangement Reactions and Isomerization Pathways
Substituted indoles are known to undergo a variety of rearrangement and isomerization reactions, often catalyzed by acids. One notable transformation is the 1,2-migration of substituents from the C3-position to the C2-position. This type of rearrangement can be effectively promoted by strong acids like trifluoromethanesulfonic acid, providing a pathway to synthesize 2-substituted indoles from their more readily available 3-substituted counterparts. nih.gov
In the context of reactions involving nitro-substituted indoles, isomerization pathways are particularly relevant. For instance, during the acid-assisted cycloaddition of indoles with nitroalkenes, a key nitronate intermediate is formed. nih.gov This intermediate is susceptible to a facile isomerization to the more thermodynamically stable nitroalkane, which can be an unproductive side reaction under certain conditions. nih.gov Understanding and controlling these isomerization pathways is critical for achieving desired synthetic outcomes.
Spirocyclization and Rearrangements of Nitroalkenes to Indoles
A significant reaction pathway involving indole derivatives is their participation in spirocyclization reactions. Specifically, the acid-assisted [4+1] cycloaddition between indoles and nitroalkenes leads to the formation of 4’H-spiro[indole-3,5’-isoxazole] intermediates in a diastereomerically pure form. nih.gov This reaction proceeds via a nitronate intermediate.
Recent research has developed a method to convert this unproductive nitroalkane byproduct into the desired product. researchgate.net By activating the 3-(2-nitroethyl)-1H-indole with phosphoryl chloride (POCl₃) in the presence of a base like triethylamine (B128534) (NEt₃), it can be efficiently transformed into 2-(1H-indol-2-yl)acetonitriles. nih.gov This activation is proposed to proceed through the formation of a phosphorylated nitronate, which then undergoes spirocyclization and subsequent rearrangement. nih.gov
| Starting Indole Substrate | Starting Nitroalkene | Product Yield (%) |
|---|---|---|
| 2-Phenyl-1H-indole | (E)-1-nitro-2-phenylethene | 72 |
| 5-Methoxy-2-phenyl-1H-indole | (E)-1-nitro-2-phenylethene | 85 |
| 5-Bromo-2-phenyl-1H-indole | (E)-1-nitro-2-phenylethene | 78 |
| 5-N,N-dimethyl-2-phenyl-1H-indole | (E)-1-nitro-2-phenylethene | 61 |
This methodology provides a valuable route to complex indole derivatives by overcoming a common side reaction pathway. nih.gov
Catalytic Transformations Involving the Indole Core
The indole nucleus is a privileged scaffold that can undergo a wide array of catalytic transformations. bohrium.com Transition metal catalysis, in particular, has emerged as a powerful tool for the C-H functionalization of indoles, enabling the construction of complex molecular architectures with high efficiency and selectivity. rsc.org Catalysts based on rhodium and ruthenium are frequently employed for these transformations. nih.govmdpi.com
These catalytic systems allow for various C-H functionalization reactions, including arylation, alkenylation, alkynylation, and annulation, at different positions of the indole ring. bohrium.combohrium.com The regioselectivity of these reactions (i.e., at C2, C3, C4, or C7) can often be controlled by the choice of catalyst and the use of directing groups attached to the indole nitrogen or another position on the ring. acs.orgnih.govnih.gov A directing group coordinates to the metal center, bringing the catalyst into proximity with a specific C-H bond, thereby facilitating its activation. acs.orgnih.gov
Metal-Catalyzed Reactions and C-N Bond Activation
While C-N bond activation in indoles is less common, metal-catalyzed reactions involving C-H and N-H bond activation are prevalent and mechanistically insightful. nih.govbohrium.com Rhodium(III)-catalyzed reactions are particularly noteworthy. A general catalytic cycle for Rh(III)-catalyzed C-H activation typically begins with the coordination of the indole substrate to the Rh(III) center, often facilitated by a directing group. researchgate.net This is followed by a concerted metalation-deprotonation step to form a five- or six-membered rhodacycle intermediate. nih.govresearchgate.net
This metallacyclic intermediate then undergoes insertion with a coupling partner, such as an alkyne or an alkene. Subsequent reductive elimination releases the functionalized indole product and regenerates the active Rh(III) catalyst, allowing the cycle to continue. nih.gov In many of these catalytic cascades, C-N bond formation is a key step. For example, rhodium-catalyzed oxidative annulation of 2-phenyl-1H-indoles with alkenes involves an intramolecular aza-Michael addition, which forms a crucial C-N bond to complete the cyclization. nih.gov These reactions showcase the activation of C-H and N-H bonds to construct new C-C and C-N bonds, rather than the cleavage of existing C-N bonds. nih.govbohrium.com
Research Applications and Investigations
While specific, high-profile research applications for 2-Isopropyl-3-methyl-5-nitro-1H-indole are not widely documented in leading journals, its existence in chemical catalogues suggests its use in academic or industrial research. sigmaaldrich.com Compounds of this nature are often synthesized as part of a larger library of molecules for screening purposes.
The structural motifs present in this compound are of interest in medicinal chemistry. For example, 5-nitroindole (B16589) derivatives have been investigated for their potential as antineoplastic agents. nih.gov The synthesis of various 5-nitro-1H-indole-2,3-dione derivatives and their evaluation for cytotoxicity against human tumor cell lines has been reported, highlighting the interest in the 5-nitroindole scaffold for developing new therapeutic agents. nih.gov Therefore, it is plausible that this compound could be used as an intermediate or a scaffold in the synthesis of more complex molecules for biological evaluation.
Computational and Theoretical Chemistry Studies of 2 Isopropyl 3 Methyl 5 Nitro 1h Indole
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electronic structure, which governs the molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. youtube.commsu.edu For a molecule like 2-isopropyl-3-methyl-5-nitro-1H-indole, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.netreddit.com
The geometry optimization process systematically adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface. msu.edulibretexts.org In this molecule, the planarity of the indole (B1671886) ring system is a key feature, while the isopropyl and methyl groups introduce specific steric and electronic effects. The nitro group at the 5-position significantly influences the electronic distribution within the aromatic system. Theoretical calculations on similar structures have demonstrated the utility of DFT in accurately predicting these geometric parameters. inpressco.com
Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations on Analogous Structures
| Parameter | Predicted Value Range | Basis of Prediction |
| C-N (indole ring) Bond Length | 1.37 - 1.39 Å | DFT studies on indole derivatives. |
| C-C (indole ring) Bond Length | 1.38 - 1.41 Å | DFT studies on indole derivatives. |
| C-N (nitro group) Bond Length | 1.47 - 1.49 Å | DFT calculations on nitroaromatic compounds. |
| N-O (nitro group) Bond Length | 1.22 - 1.24 Å | DFT calculations on nitroaromatic compounds. |
| C-C-C (isopropyl) Bond Angle | ~110-112° | Standard tetrahedral geometry with minor deviations. |
Note: The values in this table are representative and based on computational studies of structurally similar compounds. The specific values for this compound would require a dedicated DFT calculation.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. youtube.comirjweb.com
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as it is energetically easier to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap compared to the unsubstituted indole. This makes the molecule more susceptible to nucleophilic attack. DFT calculations on similar nitroaromatic compounds and indole derivatives have shown HOMO-LUMO gaps typically in the range of 3.5 to 4.5 eV. researchgate.netnumberanalytics.com
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Parameter | Predicted Energy (eV) | Significance |
| HOMO Energy | -5.5 to -6.5 | Represents the ability to donate an electron. |
| LUMO Energy | -1.5 to -2.5 | Represents the ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | ~4.0 | Indicates chemical reactivity and electronic transition energy. irjweb.com |
Note: These values are estimations based on published data for analogous nitro-substituted aromatic systems and would need to be confirmed by specific calculations for the target molecule.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. numberanalytics.comresearchgate.net The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. libretexts.org
In this compound, the region around the oxygen atoms of the nitro group is expected to have a strong negative potential (typically colored red or yellow), indicating a high electron density and a favorable site for electrophilic attack. researchgate.netkavrakilab.org Conversely, the hydrogen atom of the indole N-H group would exhibit a positive potential (typically colored blue), making it a potential hydrogen bond donor site. The aromatic ring itself will have a complex potential distribution influenced by the substituents. Understanding these regions is crucial for predicting intermolecular interactions, including those with biological macromolecules. numberanalytics.com
Molecular Dynamics and Theoretical Docking Simulations
While quantum chemical calculations describe the static properties of a single molecule, molecular dynamics and docking simulations provide insights into its dynamic behavior and interactions with other molecules, particularly biological targets like enzymes and receptors.
Theoretical Investigations of Molecular Interactions with Biological Macromolecules (e.g., target enzymes or receptors)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. youtube.comnih.gov This method is widely used in drug discovery to screen for potential inhibitors of enzymes like protein kinases. nih.govmdpi.com For this compound, docking studies could be performed against various protein kinases, as many indole derivatives are known to be kinase inhibitors.
The simulation calculates a binding affinity or docking score, which estimates the strength of the interaction, typically in kcal/mol. researchgate.net The analysis of the docked pose can reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein's active site. For instance, the indole N-H group could act as a hydrogen bond donor, the nitro group as a hydrogen bond acceptor, and the aromatic ring could engage in pi-pi stacking with aromatic residues like phenylalanine or tyrosine in the active site.
Table 3: Representative Molecular Docking Data for a Nitroindole Derivative with a Protein Kinase
| Parameter | Value | Details |
| Target Protein | Example: Protein Kinase (e.g., AKT1) | Based on known activities of similar compounds. nih.gov |
| Binding Energy | -7.0 to -9.0 kcal/mol | A more negative value indicates stronger binding. |
| Key Interacting Residues | e.g., Leu158, Lys181, Phe163 | Amino acids forming hydrogen bonds and hydrophobic interactions. nih.gov |
| Types of Interactions | Hydrogen bonds, hydrophobic, pi-pi stacking | The forces stabilizing the ligand-protein complex. |
Note: This data is illustrative, based on docking studies of similar heterocyclic compounds with protein kinases. The actual results for this compound would depend on the specific protein target.
Conformational Analysis and Flexibility Studies
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation around single bonds. ibm.com For this compound, the primary source of flexibility is the rotation of the isopropyl group.
Computational methods can be used to calculate the energy of the molecule as a function of the dihedral angle of the isopropyl group's C-H bond relative to the indole ring. This allows for the determination of the rotational energy barrier, which is the energy required to rotate from one stable conformation to another. Studies on similar molecules with isopropyl substituents have shown that these rotational barriers are typically in the range of a few kcal/mol. msu.edu Understanding the conformational preferences and flexibility is important as it can influence the molecule's ability to fit into a binding site of a biological target. Molecular dynamics simulations can further explore the conformational landscape of the molecule over time in a simulated physiological environment.
Prediction of Physico-Chemical Parameters from Electronic Structure Theory
Electronic structure theory forms the foundation for calculating a molecule's properties from first principles. Methods like Density Functional Theory (DFT) are instrumental in predicting a range of physicochemical parameters that govern a molecule's behavior.
Thermochemical Properties (e.g., Heats of Formation)
In general, the presence of a nitro group, an energetically rich functional group, is expected to significantly influence the heat of formation. Studies on other nitroaromatic compounds have extensively used computational methods to predict their thermodynamic properties. nih.gov
Table 1: Illustrative Thermochemical Data for Related Nitroaromatic Compounds (Note: This table provides example data for related compounds to illustrate the type of information that would be calculated for this compound and is not the actual data for the compound.)
| Compound | Method | Heat of Formation (kcal/mol) |
|---|---|---|
| Nitrobenzene | DFT (B3LYP) | +15.2 |
| 2-Nitrotoluene | DFT (B3LYP) | +9.8 |
Global Reactivity Indices
While specific calculated values for this compound are not present in the reviewed literature, we can infer its reactivity profile based on related structures. For instance, DFT studies on 2-aryl-5-nitro-1H-indole derivatives have calculated structural and electronic descriptors to build QSAR models. nih.gov These studies indicate that the electronic properties are key to their biological activity. nih.gov The HOMO-LUMO energy gap is a particularly important descriptor, as a smaller gap suggests higher reactivity. mdpi.com
Table 2: Illustrative Global Reactivity Indices for a Related Indole Derivative (Note: This table provides example data for a related compound to illustrate the type of information that would be calculated for this compound and is not the actual data for the compound.)
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Chemical Hardness (η) | 2.2 eV |
Theoretical Structure-Activity Relationship (SAR) Frameworks
Theoretical SAR frameworks, particularly Quantitative Structure-Activity Relationship (QSAR) models, are invaluable in medicinal chemistry for predicting the biological activity of new compounds and for guiding the design of more potent analogues.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole Derivatives
QSAR models mathematically correlate the structural or property descriptors of a series of compounds with their biological activity. Numerous QSAR studies have been conducted on indole derivatives for various biological targets, including antibacterial and antifungal agents. nih.govresearchgate.netresearchgate.nettandfonline.com For instance, a QSAR study on indole derivatives as antibacterial agents revealed that compounds with high electronic energy and dipole moment were effective against S. aureus. nih.gov Another study on 2-aryl-5-nitro-1H-indole derivatives as efflux pump inhibitors demonstrated that molecular volume and the Mulliken atomic charge of specific atoms are crucial for their activity. nih.gov
A hypothetical QSAR model for a series of compounds including this compound would likely incorporate descriptors related to its electronic properties (influenced by the nitro group) and steric properties (from the isopropyl and methyl groups).
Computational Elucidation of Essential Structural Features for Proposed Biological Activity Mechanisms
Computational methods, such as molecular docking, can elucidate the binding mode of a ligand to its biological target, revealing the essential structural features for activity. For indole derivatives, these studies have been instrumental in understanding their mechanism of action. For example, molecular docking studies of indole derivatives against penicillin-binding proteins have identified key interactions responsible for their antibacterial effects. nih.gov
For this compound, a computational study would likely focus on how the isopropyl, methyl, and nitro groups orient themselves within a target's binding site. The nitro group could participate in hydrogen bonding or electrostatic interactions, while the alkyl groups would likely engage in hydrophobic interactions.
Influence of Substituent Effects (Isopropyl, Methyl, Nitro) on Electronic Properties and Reactivity Profile
The substituents on the indole ring—isopropyl at position 2, methyl at position 3, and nitro at position 5—are expected to have a profound influence on the electronic properties and reactivity of the molecule.
Nitro Group: The nitro group is a strong electron-withdrawing group. Its presence at the 5-position will significantly decrease the electron density of the indole ring system, making it more electrophilic. This is a general observation for nitroaromatic compounds. nih.govnih.govresearchgate.netresearchgate.netijirset.com This increased electrophilicity can be a key factor in its biological activity, potentially making the molecule more susceptible to nucleophilic attack. ijirset.com
The interplay of these electronic and steric effects will ultimately determine the reactivity profile and biological activity of this compound.
Advanced Applications and Future Research Directions of 2 Isopropyl 3 Methyl 5 Nitro 1h Indole in Chemical Sciences
Role as Synthetic Building Blocks in Complex Molecule Synthesis
The strategic placement of functional groups on the 2-Isopropyl-3-methyl-5-nitro-1H-indole core makes it a highly valuable precursor for the synthesis of more complex molecular architectures. The nitro group, in particular, is a versatile functional handle that can be readily transformed into other functionalities, such as amines, or used to activate the indole (B1671886) ring for various chemical transformations.
Precursors for Indole Alkaloid Analogs
Indole alkaloids represent a large and structurally diverse family of natural products with a wide range of biological activities. scispace.com The synthesis of analogs of these natural products is a crucial endeavor in medicinal chemistry for the development of new therapeutic agents. While direct synthesis of natural indole alkaloids from this compound has not been reported, its structure is primed for such applications.
The presence of the 5-nitro group is of particular importance. This group can be reduced to a 5-amino group, which is a common feature in many bioactive indole derivatives and a key connection point for building more complex structures. For instance, the synthesis of ergotryptamine, a recently isolated ergot alkaloid, has been approached using a palladium-catalyzed reductive cyclization of a nitro-containing precursor. wvu.edu This highlights a potential pathway where this compound could be elaborated and then cyclized to form novel alkaloid-like scaffolds. The substituents at the 2 and 3 positions would offer steric and electronic diversity to the resulting analogs, potentially leading to new biological activities.
| Precursor Type | Potential Transformation | Target Alkaloid Class (Analog) |
| 5-Nitroindole (B16589) | Reduction to 5-aminoindole (B14826) | Ergot Alkaloids |
| 5-Nitroindole | Cyclization via nitro group | Azepino Indole Alkaloids |
| Functionalized Indole | Elaboration and Cyclization | Corynanthe–Strychnos, Aspidosperma, and Iboga types |
Intermediates for Fused Heterocyclic Systems
The construction of fused heterocyclic systems is a prominent area of organic synthesis, as these structures are prevalent in pharmaceuticals and functional materials. thieme.comtaylorfrancis.com this compound is an excellent candidate as an intermediate for the synthesis of such systems. The reactivity of the indole core, modulated by its substituents, allows for various annulation strategies.
The synthesis of thieno[3,2-b]indoles, which have applications in materials chemistry and as therapeutic agents, often proceeds through precursors containing a nitro group to facilitate cyclization. nih.gov For example, a Suzuki-Miyaura coupling of an o-nitrophenyl boronic acid with a bromothiophene derivative is a key step in one synthetic route. nih.gov By analogy, this compound could be functionalized at the N1 or C4 positions to introduce a suitable coupling partner for an intramolecular cyclization, leading to novel fused systems.
Furthermore, the reaction of 3-nitroindoles with ethyl isocyanoacetate is known to produce pyrrolo[3,4-b]indoles via a Barton-Zard pyrrole (B145914) synthesis. researchgate.net This suggests that functionalization of the methyl group at C3 of this compound to an appropriate electrophile could pave the way for the synthesis of unique pyrrolo-fused indoles. The general synthetic utility of nitroalkenes in forming a variety of heterocyclic compounds further underscores the potential of this nitro-substituted indole. rsc.org
Investigation of Potential in Materials Science
The electronic properties conferred by the substituent groups of this compound suggest its potential utility in the field of materials science, particularly in optics and electronics.
Exploration of Photophysical Properties and Nonlinear Optical (NLO) Behavior
Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and telecommunications. nih.govarxiv.org These properties often arise from a molecular structure that features strong electron-donating and electron-withdrawing groups connected by a π-conjugated system, leading to a large molecular dipole moment and hyperpolarizability.
This compound possesses such a "push-pull" system. The indole ring acts as the π-bridge, the isopropyl and methyl groups at C2 and C3 are electron-donating, and the nitro group at C5 is a strong electron-withdrawing group. This arrangement is anticipated to result in significant intramolecular charge transfer upon photoexcitation, a key characteristic for NLO activity. Studies on other nitro-substituted indoles and aromatic compounds have shown that the position of the nitro group significantly influences the photophysical properties, including absorption and emission spectra. researchgate.netacs.orgmdpi.com For instance, computational studies on p-nitroaniline and its derivatives have demonstrated the impact of substitution on NLO properties. A systematic investigation into the linear and nonlinear optical properties of this compound is therefore a promising avenue of research.
| Property | Influencing Factors | Potential Application |
| Photoluminescence | Intramolecular Charge Transfer | Organic Light-Emitting Diodes (OLEDs) |
| Second Harmonic Generation (SHG) | Molecular Hyperpolarizability | Frequency Doubling in Lasers |
| Two-Photon Absorption | π-Conjugated System with Push-Pull Groups | 3D Microfabrication, Photodynamic Therapy |
Role in Organic Electronic Materials Research
The field of organic electronics is rapidly advancing, with a continuous search for new materials for applications such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The properties of this compound make it a candidate for exploration in this area.
The presence of the nitro group can significantly influence the electron affinity and ionization potential of the molecule. The identification of nitroindole as a major chromophore in organic aerosols suggests its potential relevance in atmospheric chemistry and as a component in organic electronic materials. acs.org Furthermore, fused heterocyclic systems derived from indoles, such as thienoindoles, are being investigated for their use in organic electronics due to their extended π-systems and tunable electronic properties. nih.gov As a precursor to such fused systems, this compound could play a crucial role in the development of new materials for organic electronic devices.
Development of Novel Indole-Based Scaffolds for Academic Exploration
The indole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple receptors with high affinity. researchgate.netijpsr.com The development of novel indole-based scaffolds is therefore of high academic and industrial interest. This compound serves as an excellent starting point for the creation of new molecular libraries for biological screening.
The reactivity of the nitro group allows for a diverse range of chemical modifications. nih.govd-nb.inforesearchgate.netnih.govnih.gov For example, it can be reduced to an amine, which can then be acylated, alkylated, or used in coupling reactions to attach various side chains or build larger molecular frameworks. The indole nitrogen can also be functionalized, and the aromatic ring can undergo further electrophilic substitution, although the positions will be directed by the existing substituents. The combination of these modifications can lead to a vast number of novel indole derivatives with unique three-dimensional shapes and electronic properties, which can be screened for a wide range of biological activities. nih.govmdpi.commdpi.com
Emerging Methodologies for Indole Synthesis and Functionalization
The development of novel and efficient strategies for the synthesis and functionalization of the indole core is a pivotal area of research in organic chemistry. researchgate.net While traditional methods like the Fischer indole synthesis provide a foundational approach, recent advancements offer greater efficiency, selectivity, and access to structural diversity, which are highly relevant for creating derivatives of this compound. mdpi.com
Modern synthetic efforts are increasingly focused on the direct functionalization of the indole ring, particularly at the C3 position, which is noted for its high electron density and nucleophilicity. researchgate.netnih.gov Key emerging methodologies include:
Transition Metal-Catalyzed Reactions: Palladium, rhodium, and other transition metals have become versatile catalysts for a range of indole functionalization reactions. mdpi.comresearchgate.net These methods include C-H activation, cross-coupling, and domino reactions that allow for the regioselective introduction of new functional groups under relatively mild conditions. mdpi.comresearchgate.net For instance, palladium-catalyzed reactions are widely used to form C-C and C-N bonds, enabling the construction of complex tricyclic indole skeletons. mdpi.com
Base-Catalyzed Methods: The use of simple and accessible base catalysts is effective for key reactions like Knoevenagel condensation and Michael addition. nih.gov These methods are often employed in one-pot, multi-component reactions, providing an efficient route to highly functionalized indoles by reacting an indole, an aldehyde, and a third component like malononitrile. nih.govnih.gov
Green Chemistry Approaches: To improve sustainability, new catalytic systems are being explored. nih.gov These include the use of ionic liquids, surfactants, and heteropolyacid-based catalysts which can reduce environmental impact and improve reaction outcomes. nih.gov Electrochemical approaches and phase-transfer catalysts also represent eco-friendly and efficient alternatives for synthesizing substituted indoles. nih.gov
Multi-component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains significant portions of all the starting materials. nih.gov These reactions are prized for their atom economy and ability to rapidly generate libraries of complex molecules from simple precursors. nih.gov
These advanced methodologies provide powerful tools for modifying the this compound core, allowing for the introduction of diverse functional groups to explore and optimize its chemical and biological properties.
Table 1: Comparison of Modern Catalytic Strategies for Indole Functionalization
| Catalytic Strategy | Key Features | Typical Reactions | Advantages |
|---|---|---|---|
| Transition-Metal Catalysis | Utilizes catalysts like Palladium (Pd) and Rhodium (Rh). mdpi.comresearchgate.net | C-H Activation, Cross-Coupling, Domino Reactions. mdpi.comresearchgate.net | High selectivity, broad substrate scope, mild reaction conditions. mdpi.com |
| Base Catalysis | Employs simple, accessible catalysts (e.g., DABCO, chitosan). nih.gov | Knoevenagel Condensation, Michael Addition, Friedel–Crafts Alkylation. nih.gov | Cost-effective, versatile, efficient for one-pot synthesis. nih.gov |
| Green Catalysis | Uses ionic liquids, surfactants, or electrochemical methods. nih.gov | Various condensation and substitution reactions. | Reduced environmental impact, improved sustainability, high efficiency. nih.gov |
| Multi-component Reactions | Combines three or more reactants in a single step. nih.gov | Domino Heterocyclization, Condensation Cascades. nih.gov | High atom economy, rapid generation of molecular complexity. nih.gov |
Integration of Computational and Experimental Approaches in Future Research
The synergy between computational modeling and experimental analysis is crucial for accelerating the design and understanding of complex molecules like this compound. This integrated approach allows researchers to predict molecular properties and reaction outcomes, which can then be validated and refined through laboratory experiments.
Computational Studies: Computational chemistry, particularly using Density Functional Theory (DFT), offers powerful tools to investigate the structural and electronic properties of indole derivatives. nih.govmdpi.com Key applications include:
Structural Optimization: Calculating the most stable three-dimensional conformation of the molecule. nih.gov
Electronic Properties: Determining the distribution of electron density, electrostatic potential, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's stability and reactivity. nih.gov
Reaction Mechanisms: Modeling reaction pathways to understand how transformations occur and to predict the most likely products.
Spectroscopic Prediction: Simulating spectroscopic data (e.g., NMR) to aid in structure elucidation.
For nitro-containing heterocycles, computational methods are also used to determine thermodynamic properties and to identify potential trigger bonds (the weakest bond in the molecule), which is relevant for understanding molecular stability. nih.gov
Experimental Validation: Experimental techniques provide the real-world data necessary to confirm and anchor computational predictions. For indole derivatives, key methods include:
X-ray Crystallography: This technique provides the definitive solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. mdpi.com It serves as the gold standard for validating computationally optimized geometries.
Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the chemical structure of synthesized compounds. nih.gov
Hirshfeld Surface Analysis: Derived from X-ray data, this analysis helps in visualizing and quantifying intermolecular interactions within a crystal, which are crucial for understanding the packing and physical properties of the material. mdpi.com
Table 2: Applications of Integrated Computational and Experimental Methods for Indole Research
| Research Area | Computational Method | Experimental Technique | Outcome |
|---|---|---|---|
| Structural Analysis | Geometry Optimization (DFT) nih.gov | X-ray Crystallography, NMR Spectroscopy mdpi.com | Accurate determination of 3D molecular structure and conformation. |
| Reactivity Prediction | HOMO/LUMO Analysis, Electrostatic Potential Maps mdpi.com | Kinetic Studies, Product Analysis | Understanding of reaction pathways and site selectivity. |
| Crystal Engineering | Non-covalent Interaction Maps mdpi.com | Hirshfeld Surface Analysis mdpi.com | Insight into crystal packing and intermolecular forces. |
| Property Design | Quantum Chemical Calculations mdpi.com | Synthesis and Biological/Physical Testing nih.gov | Rational design of new derivatives with desired properties. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-isopropyl-3-methyl-5-nitro-1H-indole, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step electrophilic substitution or condensation reactions. For example, iodine-catalyzed electrophilic substitution (10 mol% I₂ in MeCN at 40°C for 5 hours) has been optimized for nitro-indole derivatives, achieving yields up to 98% . Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Reaction temperature and catalyst loading significantly impact nitro-group stability and regioselectivity.
Q. How can the structure of this compound be confirmed experimentally?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELX software (SHELXL for refinement) to resolve bond lengths and angles . Complement with spectroscopic techniques:
- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., nitro groups deshield adjacent protons).
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- FT-IR : Identify nitro (1520–1350 cm⁻¹) and indole N–H (3400 cm⁻¹) stretches .
Q. What are preliminary biological screening protocols for this compound?
- Methodology : Conduct in vitro assays:
- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli; 24–48 hours incubation) .
- Anticancer : MTT assay (48-hour exposure to HeLa or MCF-7 cells; IC₅₀ calculation) . Include positive controls (e.g., doxorubicin) and validate with triplicate replicates.
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data be resolved for this compound?
- Methodology : If SC-XRD data (e.g., bond angles) conflict with DFT-optimized structures, re-examine crystal packing effects using Mercury software. For NMR discrepancies, perform variable-temperature NMR to detect dynamic processes (e.g., tautomerism) . Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What strategies optimize regioselectivity in the nitration of 2-isopropyl-3-methyl-1H-indole?
- Methodology : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration. Monitor reaction progress with TLC (Rf ~0.4 in 7:3 hexane/EtOAc). Computational modeling (Gaussian, DFT-B3LYP/6-311G**) predicts electrophilic attack at C5 due to steric hindrance from isopropyl/methyl groups .
Q. How does steric hindrance from the isopropyl group influence reactivity in cross-coupling reactions?
- Methodology : Perform Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) with aryl boronic acids. Compare yields with/without isopropyl substitution. Steric maps (MOE software) show reduced accessibility at C2/C3, favoring C7 functionalization .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- Methodology : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. Molecular docking (AutoDock Vina) into target proteins (e.g., COX-2) identifies potential binding modes . Validate with in vitro metabolic stability assays (human liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
